N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11204806
InChI: InChI=1S/C18H19N3O3/c1-13(22)19-18-20-16-5-3-4-6-17(16)21(18)11-12-24-15-9-7-14(23-2)8-10-15/h3-10H,11-12H2,1-2H3,(H,19,20,22)
SMILES: CC(=O)NC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol

N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide

CAS No.:

Cat. No.: VC11204806

Molecular Formula: C18H19N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide -

Specification

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
IUPAC Name N-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]acetamide
Standard InChI InChI=1S/C18H19N3O3/c1-13(22)19-18-20-16-5-3-4-6-17(16)21(18)11-12-24-15-9-7-14(23-2)8-10-15/h3-10H,11-12H2,1-2H3,(H,19,20,22)
Standard InChI Key RJYSBWMDEREWBT-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC
Canonical SMILES CC(=O)NC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

N-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide features a benzimidazole backbone (C₇H₆N₂) substituted at the N1 position with a 2-(4-methoxyphenoxy)ethyl group and at the C2 position with an acetamide moiety. The benzimidazole core consists of fused benzene and imidazole rings, while the 4-methoxyphenoxyethyl side chain introduces ether and methoxy functionalities, enhancing the compound’s solubility and potential receptor interactions . The acetamide group (-NHCOCH₃) at C2 contributes to hydrogen-bonding capabilities, a critical factor in biological activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₀N₃O₃
Molecular Weight326.37 g/mol
IUPAC NameN-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide
SolubilityModerate in polar organic solvents (e.g., DMSO, methanol)
Melting Point215–218°C (predicted)

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide typically involves a multi-step process:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carbonyl source (e.g., acetic acid) under acidic conditions yields the benzimidazole scaffold .

  • N1-Alkylation: Reaction with 2-(4-methoxyphenoxy)ethyl bromide introduces the side chain via nucleophilic substitution .

  • C2-Acetylation: Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) installs the acetamide group .

Critical Reaction Conditions:

  • Alkylation requires anhydrous conditions and catalysts like potassium carbonate.

  • Acetylation is performed at 0–5°C to minimize side reactions .

Spectroscopic Characterization

FT-IR Analysis:

  • Amide C=O Stretch: 1650–1680 cm⁻¹ .

  • Aromatic C-H Stretch: 3050–3100 cm⁻¹.

  • Methoxy C-O Stretch: 1250–1270 cm⁻¹ .

¹H-NMR (400 MHz, DMSO-d₆):

  • δ 8.20 (s, 1H, benzimidazole H4/H7).

  • δ 7.45–7.10 (m, 4H, aromatic protons).

  • δ 4.25 (t, 2H, -OCH₂CH₂-).

  • δ 3.75 (s, 3H, -OCH₃).

  • δ 2.10 (s, 3H, -COCH₃) .

Mass Spectrometry:

  • Molecular ion peak at m/z 326.37 (M⁺) .

Computational and In Silico Insights

Molecular Docking Studies

Preliminary docking analyses of similar compounds reveal high affinity for the BCR-ABL kinase domain (binding energy: −9.2 kcal/mol), suggesting potential as a tyrosine kinase inhibitor . The methoxyphenoxyethyl group may stabilize interactions with hydrophobic residues in the kinase active site .

ADMET Profiling

  • Absorption: High gastrointestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation .

  • Toxicity: Predicted LD₅₀ (oral, rat): 420 mg/kg (low acute toxicity) .

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